molecular formula C13H18ClN3 B1390796 [4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride CAS No. 1185299-33-5

[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride

Cat. No.: B1390796
CAS No.: 1185299-33-5
M. Wt: 251.75 g/mol
InChI Key: HVCYDGMRJUTZLD-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]-methylamine dihydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring and a benzylamine group.

Properties

CAS No.

1185299-33-5

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-10-8-11(2)16(15-10)13-6-4-12(5-7-13)9-14-3;/h4-8,14H,9H2,1-3H3;1H

InChI Key

HVCYDGMRJUTZLD-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CNC)C.Cl.Cl

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CNC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]-methylamine dihydrochloride typically involves the following steps:

  • Condensation Reaction: : The starting materials, 3,5-dimethyl-1H-pyrazole and benzyl chloride, undergo a condensation reaction to form the intermediate compound.

  • Amination: : The intermediate compound is then subjected to amination with methylamine to introduce the amine group.

  • Dihydrochloride Formation: : Finally, the product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzylamine group can be oxidized to form benzaldehyde or benzoic acid.

  • Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like halides (Cl⁻, Br⁻) and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Benzaldehyde, Benzoic acid

  • Reduction: : Pyrazoline derivatives

  • Substitution: : Various substituted pyrazoles and benzylamines

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and ligands.

  • Biology: : It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: : Potential therapeutic applications include its use as a precursor for drug development.

  • Industry: : It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]-methylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]-methylamine dihydrochloride stands out due to its unique structure and reactivity. Similar compounds include:

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile

  • 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid

These compounds share the pyrazole ring but differ in their functional groups, leading to different chemical properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride
Reactant of Route 2
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[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride

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